propane-2-sulfonyl bromide
Description
Propane-2-sulfonyl bromide (C₃H₇SO₂Br) is an organosulfur compound featuring a sulfonyl bromide functional group. For instance, it serves as a sulfonylation reagent in the preparation of thieno-pyrimidine derivatives, such as 2-chloro-4-morpholin-4-yl-6-[4-(propane-2-sulfonyl)-piperazin-1-ylmethyl]-thieno[3,2-d]pyrimidine, a key intermediate in kinase inhibitor development . This underscores its role in introducing sulfonamide moieties into complex molecules, leveraging the electrophilic nature of the sulfonyl bromide group.
Properties
CAS No. |
42738-13-6 |
|---|---|
Molecular Formula |
C3H7BrO2S |
Molecular Weight |
187.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-2-sulfonyl bromide can be synthesized through several methods. One common method involves the reaction of propane-2-sulfonic acid with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, this compound is produced by the bromination of propane-2-sulfonic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in the presence of a solvent like dichloromethane or chloroform, and the product is isolated through extraction and purification processes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Propane-2-sulfonyl bromide serves as an electrophilic reagent due to the labile bromine atom. Key substitution pathways include:
Reaction with Amines
Primary and secondary amines displace the bromide to form sulfonamides. For example:
-
Conditions : Typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
Reaction with Alcohols
Alcohols react to yield sulfonate esters:
-
Conditions : Base (e.g., pyridine) is required to neutralize HBr.
Coupling Reactions
This compound participates in metal-catalyzed cross-couplings:
Desulfitative Suzuki–Miyaura Coupling
In the presence of palladium catalysts, it couples with boronic acids to form biaryl sulfones:
Hydrolysis
Controlled hydrolysis converts the bromide to sulfonic acid:
-
Conditions : Aqueous NaOH or H₂O at elevated temperatures.
-
Applications : Intermediate for surfactants and detergents .
Reduction Reactions
Reductive cleavage of the S–Br bond yields thiols or disulfides:
Comparative Reactivity
The reactivity of this compound is influenced by steric and electronic factors compared to analogs:
| Compound | Reactivity with Benzylamine | Yield of Sulfonamide |
|---|---|---|
| This compound | High | 85% |
| Methanesulfonyl bromide | Moderate | 75% |
| Butane-2-sulfonyl bromide | Low (steric hindrance) | 60% |
Scientific Research Applications
Propane-2-sulfonyl bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the sulfonyl group into organic molecules, which is important in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: It is used to modify biomolecules such as proteins and peptides by introducing sulfonyl groups, which can alter their properties and functions.
Medicinal Chemistry: It is used in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industrial Applications: It is used in the production of surfactants, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propane-2-sulfonyl bromide involves the formation of a sulfonyl cation (SO2+) intermediate, which is highly electrophilic. This intermediate can react with nucleophiles to form sulfonylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Methyl Bromide (CH₃Br)
2-Bromo-2-methyl-propane ((CH₃)₃CBr)
- Molecular Weight : 153.03 g/mol .
- Boiling Point : 73.1°C .
- Solubility : Miscible with organic solvents but immiscible with aqueous solutions .
- Key Difference : This tertiary alkyl bromide is primarily used in SN1 reactions, whereas propane-2-sulfonyl bromide participates in nucleophilic substitutions at the sulfonyl center.
Sulfonamide and Sulfonic Acid Derivatives
5-(2-Bromopropanoyl)-2-methoxybenzenesulfonamide
- CAS No.: 86225-70-9 .
- Structure: Combines a bromopropanoyl group with a sulfonamide moiety.
- Applications : Used in medicinal chemistry for targeted protein modulation.
- Key Difference : The presence of a sulfonamide group (-SO₂NH₂) instead of sulfonyl bromide (-SO₂Br) reduces electrophilicity, favoring hydrogen-bonding interactions over covalent bond formation .
Sepantronium Bromide (YM-155)
- Molecular Formula : C₂₀H₁₉BrN₄O₃ .
- Bioactivity: Inhibits survivin protein (IC₅₀ = 0.54 nM) and demonstrates antitumor efficacy in xenograft models .
Crystalline Bromide Salts
2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide
- Crystal System: Monoclinic, P21/c space group .
- Stabilization : Relies on N–H⋯Br hydrogen bonds and dipole-dipole interactions .
- Key Difference : Ionic bromide salts like this exhibit distinct solid-state packing behaviors compared to covalent sulfonyl bromides, which prioritize reactivity in solution.
Physicochemical and Functional Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
